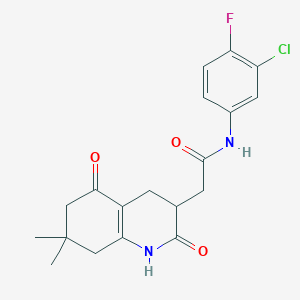![molecular formula C20H14N4O2S B11048769 6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11048769.png)
6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique structure that includes a pyridine ring, a triazine ring, and a tetracyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and triazine precursors, followed by their cyclization to form the tetracyclic core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Wissenschaftliche Forschungsanwendungen
6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(methylsulfanyl)pyridin-3-amine: A simpler compound with a similar pyridine ring structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Compounds with a triazine ring and potential medicinal applications.
Uniqueness
6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is unique due to its complex tetracyclic structure, which provides a versatile scaffold for various chemical modifications and applications. Its combination of pyridine, triazine, and tetracyclic frameworks makes it distinct from simpler analogs and other related compounds.
Eigenschaften
Molekularformel |
C20H14N4O2S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C20H14N4O2S/c1-27-20-23-18-15(19(26)24-20)13(10-5-4-8-21-9-10)14-16(22-18)11-6-2-3-7-12(11)17(14)25/h2-9,13H,1H3,(H2,22,23,24,26) |
InChI-Schlüssel |
CFEGVHSLUKAGBM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CN=CC=C5)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048700.png)
![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)
![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)


![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)
![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048752.png)
methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
